1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
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Overview
Description
1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of Aromatic Substituents: The aromatic groups can be attached through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichlorophenyl)-4-(2-methoxyphenyl)sulfonylpiperazine
- 1-(2,5-Dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
- 1-(2,5-Dichlorophenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
Uniqueness
1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl and methoxy-methyl-propan-2-ylphenyl groups may confer distinct properties compared to other sulfonylpiperazines.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-14(2)17-13-21(20(28-4)11-15(17)3)29(26,27)25-9-7-24(8-10-25)19-12-16(22)5-6-18(19)23/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMQJZBODPBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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